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An In-depth Technical Guide to the Discovery and Development of the Notch Inhibitor Cb-103

Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for

regulating cellular differentiation, proliferation, and apoptosis.[1] Its aberrant activation is a key

driver in various human cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and

certain solid tumors like breast cancer, making it a compelling therapeutic target.[2][3] Early

efforts to inhibit this pathway focused on gamma-secretase inhibitors (GSIs), which block the

final proteolytic cleavage required for Notch receptor activation.[2] However, the clinical utility of

GSIs has been hampered by significant dose-limiting gastrointestinal toxicities, as gamma-

secretase cleaves numerous substrates besides Notch.[2][4]

This has driven the search for novel inhibitors with improved specificity and safety profiles. Cb-
103 (Limantrafin) emerged from these efforts as a first-in-class, orally active, small-molecule

pan-Notch inhibitor.[1][5] Unlike GSIs, Cb-103 features a unique mechanism of action,

targeting the downstream Notch transcription factor complex.[1][2] This guide provides a

comprehensive overview of the discovery, preclinical validation, and clinical development of

Cb-103 for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action
Cb-103 was identified through a high-throughput screening of chemical libraries using a

specially designed cell-based coculture assay.[2] This system utilized "signal-sending" cells
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expressing the Notch ligand Delta-like 4 (DL4) and "signal-receiving" cells expressing the

Notch1 receptor coupled with a Notch-responsive luciferase reporter.[2]

The key differentiator for Cb-103 is its mechanism of action. It is not a GSI. Instead, it functions

as a protein-protein interaction (PPI) inhibitor.[5][6] Cb-103 selectively interferes with the

assembly of the Notch transcription activation complex in the nucleus.[1][2] Specifically, it binds

to a critical site on a Notch-specific protein within the complex, preventing the interaction

between the active intracellular domain of the Notch receptor (NICD) and the core transcription

factor CSL (also known as CBF1, Suppressor of Hairless, Lag-1).[1][6] This blockade of the

NICD-CSL interaction effectively downregulates the transcription of Notch target genes, such

as those in the HES and HEY families.[1][7]

This unique mode of action allows Cb-103 to block both ligand-dependent and ligand-

independent Notch signaling, making it effective against cancers driven by genetic lesions that

cause constitutive Notch activation, including those resistant to GSIs.[1][4][6]
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Caption: Notch Signaling Pathway and Cb-103 Mechanism of Action.
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Preclinical Development
In Vitro Studies
Cb-103 has demonstrated potent anti-tumor activity across a range of Notch-dependent cancer

cell lines. In T-ALL cell lines, which frequently harbor activating NOTCH1 mutations, Cb-103
inhibited growth, induced cell cycle arrest, and promoted apoptosis.[2] Its efficacy extends to

breast cancer models, where it shows synergistic effects when combined with standard-of-care

agents.[1][8] Notably, Cb-103 is effective in GSI-resistant tumor cell lines, underscoring the

advantage of its distinct mechanism.[2][5]

Cell Line Type Models Used
Cb-103
Concentration
Range

Observed
Effects

Combination
Synergy

T-ALL RPMI-8402 10 nM - 25 µM

Growth inhibition,

cell cycle arrest,

apoptosis[2][9]

N/A

ER+ Breast

Cancer

MCF-7,

T47D/PKCα,

WHM20 (ESR1-

mutant)

150 nM - 10 µM

Inhibition of

mammosphere

formation, anti-

CSC activity[8]

[10]

Fulvestrant,

Palbociclib[4][8]

TNBC
HCC1187 (GSI-

resistant)
150 nM - 10 µM

Growth inhibition,

inhibition of

mammosphere

formation[2][8]

[10]

Paclitaxel[8]

In Vivo Studies
Preclinical animal studies confirmed the in vitro findings. Cb-103, administered orally, inhibited

the growth of human breast cancer and leukemia xenografts.[9] A key finding from these

studies was the absence of gut toxicity, a common and severe side effect of GSIs.[2][9] This

favorable safety profile is attributed to its specific mechanism targeting the nuclear transcription

complex. In vivo studies also provided proof-of-concept for combination therapies.
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Cancer Model Animal Model
Cb-103
Dosage

Combination
Agent

Key Outcomes

Leukemia Xenograft Not specified N/A
Tumor growth

inhibition[9]

ER+ Breast

Cancer

ESR1-mutant

xenograft
Not specified Fulvestrant

Significant

reduction in

tumor volume[4]

[8]

TNBC (GSI-

resistant)
Xenograft

25 mg/kg

(i.p./p.o.)
Paclitaxel

Significantly

delayed tumor

growth compared

to paclitaxel

alone[5][8]

Colorectal

Cancer

PDX (oxaliplatin-

resistant)
Not specified Oxaliplatin

Resensitized

tumor to

oxaliplatin

treatment[2]

Clinical Development: The NCT03422679 Study
Based on its promising preclinical profile, Cb-103 entered a first-in-human Phase I/II clinical

trial (NCT03422679) to evaluate its safety, pharmacokinetics, and preliminary efficacy in

patients with advanced solid tumors and hematological malignancies.[4][7][11] A major focus

was on patients with adenoid cystic carcinoma (ACC), a cancer type where NOTCH1-activating

mutations are common.[12]

Study Design
Population: Patients aged ≥18 with advanced or recurrent solid tumors (notably ACC) or

hematologic malignancies.[7][13]

Structure: A dose-escalation phase followed by a dose-confirmation/expansion phase. In the

confirmatory cohort, evidence of Notch-activating mutations was required for enrollment.[7]

[13]
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Dosing: Cb-103 was administered orally in 28-day cycles at escalating doses, starting at 13

mg once daily.[7][11]

Endpoints: The primary endpoint was safety and the determination of dose-limiting toxicities

(DLTs) and the recommended Phase 2 dose (RP2D). Secondary endpoints included

pharmacokinetics and preliminary anti-tumor activity (RECIST v1.1).[7][11][13]

Clinical Results
Safety and Tolerability: Cb-103 demonstrated a manageable safety profile and was generally

well-tolerated.[11][13] Crucially, it did not cause the severe gastrointestinal toxicities associated

with GSIs.[14]

DLTs: Two DLTs were observed: elevated gamma-glutamyl transferase (GGT) and a visual

change.[13][15]

Common TRAEs: The most common Grade 3-4 treatment-related adverse events (TRAEs)

included elevated liver function tests (LFTs), anemia, and visual changes.[11][13] Nausea,

fatigue, and diarrhea were common but mostly low-grade.[16]

Recommended Phase 2 Dose (RP2D): The RP2D was established as 500 mg twice daily,

administered 5 days on, 2 days off weekly.[13][15]

Efficacy: While no objective responses were observed, Cb-103 monotherapy demonstrated

biological activity and led to disease stabilization in a substantial number of patients.[11][13]

Stable Disease (SD): 49% of all patients (37 of 79) achieved stable disease.[11][13]

ACC Cohort: In the heavily pre-treated ACC cohort (40 patients), 58% (23 patients) had

stable disease.[11][13] The median progression-free survival (PFS) was 2.5 months, and the

median overall survival (OS) was 18.4 months.[11][13][15]
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Clinical Outcome All Patients (n=79)
Adenoid Cystic Carcinoma
(ACC) Cohort (n=40)

Objective Response Rate 0%[11][13] 0%[11][13]

Stable Disease Rate 49%[11][13] 58%[11][13]

Median PFS Not Reported
2.5 months (95% CI, 1.5-3.7)

[11][13]

Median OS 9.2 months (95% CI, 6.3-18.4)
18.4 months (95% CI, 6.3-not

reached)[11]

Experimental Protocols
High-Throughput Screening: Cell-Based Coculture
Assay
This assay was foundational to the discovery of Cb-103.[2]

Cell Preparation: Two HeLa cell lines were engineered: a "signal-sending" line stably

expressing the Notch ligand DL4, and a "signal-receiving" line expressing the human Notch1

receptor and a luciferase reporter gene under the control of a Notch-responsive promoter.

Coculture: Signal-sending and signal-receiving cells were co-plated in multi-well plates.

Compound Addition: Library compounds, including Cb-103, were added to the wells.

Incubation: The plates were incubated to allow for cell-cell interaction, Notch activation, and

reporter gene expression.

Readout: Luciferase activity was measured as a quantitative indicator of Notch pathway

activation. A decrease in luminescence in the presence of a compound indicated inhibitory

activity.

In Vitro T-ALL Cell Viability Assay
This protocol was used to assess the direct anti-proliferative effects of Cb-103.[9]
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Cell Seeding: Marrow mesenchymal stroma cells (MSCs) were seeded in 384-well plates

(2,500 cells/well).[9]

Coculture Addition: After 24 hours, T-ALL cells (e.g., RPMI-8402) were added to the MSCs

(25,000-30,000 cells/well).[9]

Treatment: After another 24 hours, Cb-103 was added at various concentrations (e.g., 10 nM

to 25 µM), with DMSO as a vehicle control.[9]

Incubation: The coculture was incubated for 3 days.[9]

Cell Viability Measurement: ALL cells were collected and stained with 7-AAD. Cell viability

was measured by flow cytometry, using counting beads for normalization.[9]
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Caption: Experimental Workflow for In Vitro T-ALL Cell Viability Assay.
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Mammosphere Formation Assay
This assay evaluates the effect of Cb-103 on cancer stem cell (CSC) populations.[1][8]

Cell Culture: Breast cancer cells (e.g., MCF-7, HCC1187) were cultured to generate single-

cell suspensions.

Seeding: Cells were plated at low density in non-adherent culture plates with serum-free

sphere media.

Treatment: Cb-103, alone or in combination with other agents (e.g., fulvestrant, paclitaxel),

was added to the media.[8]

Incubation: Cells were incubated for a period of 7-14 days to allow for the formation of

mammospheres (3D spheroids).

Quantification: The number and size of the mammospheres formed in each condition were

counted and analyzed using microscopy. A reduction indicates an inhibitory effect on CSC

self-renewal.

Conclusion and Future Directions
Cb-103 represents a significant advancement in the field of Notch-targeted cancer therapy. Its

novel mechanism of action as a protein-protein inhibitor of the Notch transcription complex

distinguishes it from earlier GSIs, conferring a superior safety profile that avoids dose-limiting

gut toxicities.[2][4] Preclinical studies have robustly demonstrated its single-agent and

combination efficacy in various cancer models, including those resistant to other treatments.[2]

[8]

The first-in-human clinical trial confirmed that Cb-103 is well-tolerated and biologically active,

capable of inducing prolonged disease stabilization in heavily pre-treated cancer patients,

particularly those with Notch-mutant ACC.[13][15] While single-agent objective responses were

limited, the data strongly support its further development. Future strategies will likely focus on

two key areas: patient selection and combination therapies. Enriching clinical trials for patients

with biomarker-confirmed Notch pathway activation is critical.[17] Furthermore, exploring

rational combinations of Cb-103 with standard-of-care chemotherapy, targeted agents (like

SERDs or CDK4/6 inhibitors), and potentially immunotherapy holds the promise of overcoming
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treatment resistance and improving outcomes for patients with Notch-driven malignancies.[3][8]

[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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